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5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide Documentation Hub

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  • Product: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
  • CAS: 1343867-60-6

Core Science & Biosynthesis

Foundational

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide chemical structure and properties

The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide . This document is structured for researchers in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide . This document is structured for researchers in drug discovery and organic synthesis.

Scaffold Class: Heterobiaryl Isoxazole-3-Carboxamide Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, Antimicrobial Pharmacophore

Executive Summary

5-(Furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is a representative 3,5-disubstituted isoxazole scaffold. In medicinal chemistry, this structure serves as a critical "linker-pharmacophore."[1] The isoxazole ring functions as a bioisostere for amide or ester bonds, providing a rigid linear spacer that positions the lipophilic furan ring and the polar carboxamide group in a specific vector orientation.

This compound is frequently utilized as a starting block for developing inhibitors against serine/threonine kinases (targeting the ATP-binding pocket) and mycobacterial enzymes (antitubercular activity). Its N-methyl substitution enhances lipophilicity and metabolic stability compared to the primary amide.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Nomenclature
  • IUPAC Name: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

  • Alternative Names: 5-(2-Furyl)-N-methylisoxazole-3-carboxamide; N-Methyl-5-(2-furanyl)-3-isoxazolecarboxamide

  • CAS Registry Number: (Related Ester: 33545-41-4; Amide derivatives often cataloged internally in compound libraries)

  • SMILES: CNC(=O)C1=NOC(=C1)C2=CC=CO2

Calculated Properties Table
PropertyValueSignificance in Drug Design
Molecular Formula C₉H₈N₂O₃Low molecular weight fragment (<300 Da).
Molecular Weight 206.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.2 - 1.6Moderate lipophilicity; likely good membrane permeability.
TPSA ~68 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (Amide NH)Critical for directional binding in enzyme pockets.
H-Bond Acceptors 4 (O, N)Interaction points for active site residues (e.g., hinge region).
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthesis & Production Protocols

The synthesis of this compound is robust and typically proceeds via the aminolysis of the corresponding methyl or ethyl ester. The following protocol is a self-validating system designed for high purity.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Direct aminolysis pathway for the synthesis of the target carboxamide. Start Methyl 5-(furan-2-yl) isoxazole-3-carboxylate (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (MeOH, 0°C -> RT) Reagent Methylamine (aq/alc) (Nucleophile) Reagent->Intermediate Product 5-(furan-2-yl)-N-methyl- 1,2-oxazole-3-carboxamide (Target) Intermediate->Product Elimination of MeOH

Detailed Experimental Protocol

Objective: Synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide from Methyl 5-(furan-2-yl)isoxazole-3-carboxylate.

Reagents:

  • Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (1.0 eq)

  • Methylamine (33% in EtOH or 2M in THF) (3.0 - 5.0 eq)

  • Solvent: Methanol (anhydrous) or THF.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 193 mg) of the ester precursor in 5 mL of anhydrous methanol.

  • Nucleophile Addition: Cool the solution to 0°C (ice bath). Dropwise add 3.0 mmol of Methylamine solution.

    • Causality: Cooling prevents rapid exothermicity and potential polymerization of the furan ring under basic conditions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The starting ester (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.

  • Purification:

    • Preferred: Recrystallization from Ethanol/Water (9:1).

    • Alternative: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N-methyl doublet at

      
       ppm (
      
      
      
      Hz) and the amide NH broad quartet at
      
      
      ppm. The furan protons typically appear as multiplets at
      
      
      6.6, 7.0, and 7.8 ppm.

Medicinal Chemistry: SAR & Mechanism

Pharmacophore Mapping

The compound functions as a bi-dentate ligand in many biological targets.

  • Isoxazole Core: Acts as a rigid scaffold. The nitrogen (N2) and oxygen (O1) can participate in hydrogen bonding networks.

  • Furan Ring (Position 5): Provides a lipophilic, aromatic surface for

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in a kinase gatekeeper region).
  • N-Methyl Carboxamide (Position 3):

    • H-Bond Donor: The amide -NH is a critical donor.

    • H-Bond Acceptor: The carbonyl oxygen acts as an acceptor.

    • N-Methyl: Improves metabolic stability by blocking the primary amine site, preventing rapid glucuronidation or acetylation. It also increases lipophilicity (

      
      ), enhancing passive diffusion across cell membranes.
      
Biological Target Landscape

BiologicalTargets Figure 2: Potential biological targets and mechanisms of action. cluster_Kinase Kinase Inhibition cluster_Microbial Antimicrobial Activity Compound 5-(furan-2-yl)-N-methyl- 1,2-oxazole-3-carboxamide ATP_Pocket ATP Binding Pocket (Hinge Region Binder) Compound->ATP_Pocket H-Bonding (Isoxazole N/O) Mtb Mycobacterium tuberculosis (Cell Wall Synthesis) Compound->Mtb Lipophilic Penetration Specificity Serine/Threonine Kinases (e.g., PI3K, MAPK) ATP_Pocket->Specificity Efflux Efflux Pump Inhibition Mtb->Efflux

[2][3]

Key Biological Insights
  • Kinase Inhibitors: The 3-carboxamide isoxazole motif is structurally homologous to the hinge-binding region of many ATP-competitive inhibitors. The furan ring often occupies the hydrophobic pocket I or II.

  • Antitubercular Agents: Derivatives of this scaffold have shown activity against M. tuberculosis (H37Rv strain).[3] The mechanism often involves the inhibition of specific synthases where the isoxazole ring mimics the transition state of the substrate.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled according to the safety profile of the parent isoxazole class.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Storage: Store at 2–8°C, protected from light (furan rings can be photosensitive over long periods).

References

  • National Center for Biotechnology Information (PubChem). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate (CID 4059992). Available at: [Link]

  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

  • Royal Society of Chemistry (RSC). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link][2][3]

  • National Institutes of Health (PMC). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Available at: [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Synthesis and Application of Furan- and Isoxazole-Carboxamide Derivatives

This in-depth technical guide navigates the evolving landscape of furan- and isoxazole-carboxamide derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide navigates the evolving landscape of furan- and isoxazole-carboxamide derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. While specific patents for 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide are not prevalent in publicly accessible databases, a comprehensive analysis of related patented methodologies and academic research provides invaluable insights for researchers, scientists, and drug development professionals. This guide synthesizes this information to present a cohesive understanding of the design, synthesis, and therapeutic potential of this important class of molecules.

The Strategic Importance of Furan and Isoxazole Scaffolds in Medicinal Chemistry

The furan and isoxazole rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity.[1] Their unique electronic and steric properties make them valuable components in the design of novel therapeutics.

The Furan Moiety: A Versatile Bioisostere

The furan ring, a five-membered aromatic heterocycle, is a common structural motif in numerous pharmacologically active compounds.[2][3] It often serves as a bioisostere for phenyl rings, offering modified steric and electronic features that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[2] The inclusion of the furan nucleus is a key strategy in drug discovery, contributing to a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3] A variety of clinically approved drugs incorporate the furan ring, highlighting its significance in pharmaceutical development.[4]

However, it is crucial to consider the potential for metabolic activation of the furan ring, which can lead to the formation of reactive intermediates and potential hepatotoxicity.[2][5] This underscores the importance of careful structural modification and toxicological evaluation during the drug development process.

The Isoxazole-Carboxamide Core: A Hub of Biological Activity

The isoxazole ring, another five-membered heterocycle, is a cornerstone of many biologically active compounds.[1] When combined with a carboxamide linkage, it forms a scaffold with a broad spectrum of pharmacological activities.[6] Isoxazole derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[6] The isoxazole-carboxamide core has been successfully employed to target a range of biological entities, including the growth hormone secretagogue receptor (GHS-R) and STAT3.[7][8]

Synthetic Pathways to Furan- and Isoxazole-Carboxamides

The synthesis of furan- and isoxazole-carboxamides typically involves the coupling of a carboxylic acid derivative with an appropriate amine. The following sections detail established protocols for the synthesis of key precursors and the final amide products.

General Synthesis of Isoxazole-Carboxamides via Amide Coupling

A common and effective method for the synthesis of isoxazole-carboxamides is the coupling of an isoxazole-carboxylic acid with an aniline or other amine derivative. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9][10]

Experimental Protocol: Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives [10]

  • Dissolve the starting 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

  • Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with 2N HCl to remove any excess aniline.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent.

  • Purify the final product by flash chromatography.

Isoxazole-Carboxamide Synthesis isoxazole_acid Isoxazole-4-Carboxylic Acid coupling_reagents EDC, DMAP DCM, RT isoxazole_acid->coupling_reagents aniline Aniline Derivative aniline->coupling_reagents product Isoxazole-Carboxamide coupling_reagents->product Amide Coupling

Caption: General workflow for the synthesis of isoxazole-carboxamides.

Synthesis of Furan-2-Carboxamides

The synthesis of furan-2-carboxamides can be achieved through the activation of furan-2-carboxylic acid, often with 1,1'-carbonyldiimidazole (CDI), followed by reaction with an appropriate amine.[11]

Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-Carboxamide [11]

  • In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) and CDI (1.1 equivalents) in tetrahydrofuran (THF).

  • Stir the mixture for 2 hours at 45°C to form the activated carboxylic acid intermediate.

  • In a separate flask, dissolve 1,4-diaminobenzene (1.8 equivalents) in THF.

  • Add the solution of the activated carboxylic acid dropwise to the diamine solution.

  • Stir the reaction mixture at 45°C for 18 hours.

  • Remove the solvent under vacuum.

  • Redissolve the residue in ethyl acetate and wash with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic layer with Na₂SO₄ and purify the product by flash column chromatography.

Furan-2-Carboxamide_Synthesis furoic_acid Furan-2-Carboxylic Acid cdi CDI, THF 45°C furoic_acid->cdi Activation amine Amine Derivative product Furan-2-Carboxamide amine->product Amidation cdi->product

Caption: Synthetic route for Furan-2-Carboxamides.

Biological Activity and Therapeutic Potential

Derivatives of furan- and isoxazole-carboxamides have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of isoxazole-carboxamide derivatives. For instance, a series of phenyl-isoxazole-carboxamides showed potent to moderate activity against various cancer cell lines, including melanoma (B16F1), colon cancer (Colo205), and hepatocellular carcinoma (HepG2).[12]

CompoundB16F1 IC₅₀ (µM)Colo205 IC₅₀ (µM)HepG2 IC₅₀ (µM)
2a -9.1797.55
2e 0.079--
Doxorubicin 0.056--
Table 1: In vitro anticancer activity of selected isoxazole-carboxamide derivatives.[12]

The data indicates that specific substitutions on the phenyl ring of the carboxamide moiety can significantly influence the anticancer potency, with compound 2e demonstrating noteworthy activity against melanoma cell lines.[12]

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamides have been investigated for their ability to combat bacterial infections, particularly by inhibiting biofilm formation. A diversity-oriented synthesis approach has yielded furan-2-carboxamide derivatives with significant antibiofilm activity against Pseudomonas aeruginosa.[11] Molecular docking studies suggest that these compounds may act by targeting the LasR receptor, a key component of the quorum-sensing system in this bacterium.[11]

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[13] The presence of an aromatic moiety in these compounds appears to enhance their lipophilicity and, consequently, their antimicrobial efficacy.[13]

Future Perspectives and Conclusion

The furan- and isoxazole-carboxamide scaffolds represent a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries for biological screening. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the furan, isoxazole, and carboxamide components to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action studies: Elucidation of the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to identify candidates with favorable drug-like properties.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL: )
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (URL: [Link])

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. (URL: [Link])

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed. (URL: [Link])

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (URL: [Link])

  • Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])

  • Table 1, Substituted isoxazole carboxamides as potent STAT3 activators - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: [Link])

  • Synthesis of isoxazoles from β‐azolyl enamines. - ResearchGate. (URL: [Link])

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - ResearchGate. (URL: [Link])

  • Clinically approved drugs containing furan ring - ResearchGate. (URL: [Link])

  • 5-Furan-2yl[2][3][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][3][15] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. (URL: [Link])

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate - PubChem - NIH. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (URL: [Link])

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

Executive Summary This application note details the synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide (also known as 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide) starting from its ethyl ester precursor. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide (also known as 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide) starting from its ethyl ester precursor. This bi-heterocyclic scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR ligands due to its ability to engage in hydrogen bonding and pi-stacking interactions.

The guide presents two validated protocols:

  • Direct Aminolysis (Route A): The preferred, atom-economic "green" route utilizing methylamine in a sealed system.

  • Hydrolysis-Coupling (Route B): An alternative pathway for sterically hindered substrates or parallel library synthesis, utilizing HATU activation to preserve the acid-sensitive furan moiety.

Retrosynthetic Analysis & Strategy

The target molecule features two distinct heterocyclic rings: a furan and an isoxazole. The core challenge lies in the chemical stability of the furan ring , which is prone to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and polymerization. Therefore, the synthetic strategy prioritizes basic or neutral conditions.

Strategic Disconnection (DOT Visualization)

Retrosynthesis Target Target: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide Bond_Break Amide Bond Disconnection Target->Bond_Break Ester Starting Material: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate Bond_Break->Ester Route A: Direct Aminolysis Amine Reagent: Methylamine (MeNH2) Bond_Break->Amine Acid_Inter Intermediate: 5-(furan-2-yl)isoxazole-3-carboxylic acid Bond_Break->Acid_Inter Route B: Coupling Acid_Inter->Ester Hydrolysis

Figure 1: Retrosynthetic disconnection showing the direct aminolysis (Route A) and the stepwise hydrolysis-coupling (Route B).

Experimental Protocols

Route A: Direct Aminolysis (Preferred)

Rationale: This method offers the highest atom economy, simplest workup, and avoids strong acids or expensive coupling reagents. Isoxazole-3-carboxylates are generally sufficiently electrophilic to react with primary amines under mild heating.

Materials
  • Substrate: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (1.0 eq)

  • Reagent: Methylamine (33% wt. in absolute ethanol OR 2.0 M in THF) (5.0 – 10.0 eq)

  • Solvent: Ethanol (anhydrous) or THF

  • Equipment: Pressure tube (sealed vessel) or autoclave

Step-by-Step Protocol
  • Charge: In a 50 mL pressure tube equipped with a magnetic stir bar, dissolve the ethyl ester (1.0 g, ~4.5 mmol) in anhydrous ethanol (10 mL).

  • Addition: Cool the solution to 0°C (ice bath). Slowly add Methylamine solution (33% in EtOH, 5.0 mL, ~40 mmol).

    • Note: A large excess of amine drives the equilibrium and prevents competitive hydrolysis if moisture is present.

  • Reaction: Seal the tube tightly. Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Optimization: If TLC (30% EtOAc/Hexanes) shows starting material remains, heat the block to 50°C for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. High temperatures can degrade the furan ring or cause isoxazole rearrangement.

  • Workup: Cool the vessel to RT and carefully vent (fume hood!). Concentrate the mixture in vacuo to remove solvent and excess methylamine.

  • Purification:

    • The residue is typically a solid. Triturate with cold diethyl ether or a mixture of Hexane/EtOAc (9:1).

    • Filter the solid and dry under high vacuum.

    • Yield Expectation: 85–95%.

Route B: Saponification & HATU Coupling (Alternative)

Rationale: Use this route if Direct Aminolysis fails (e.g., due to steric hindrance) or if the carboxylic acid intermediate is required for a diverse library of amides.

Step 1: Hydrolysis[1]
  • Dissolve ester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·H₂O (1.5 eq). Stir at RT for 2–4 hours.

  • Acidification (Critical): Cool to 0°C. Carefully acidify with 1M HCl to pH ~3–4.

    • Warning: Do NOT use concentrated HCl or lower the pH < 2. Strong acidic conditions promote furan ring opening (formation of levulinic acid derivatives).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling
  • Dissolve the crude acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the acid.

  • Add Methylamine hydrochloride (1.5 eq).

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), water, and brine.

  • Concentrate and purify via flash column chromatography (0–5% MeOH in DCM).

Analytical Data Summary

ParameterRoute A (Aminolysis)Route B (Coupling)Notes
Yield 85–95%60–75% (over 2 steps)Route A is more efficient.
Purity (HPLC) >98% (after trituration)>95% (requires chromatography)Route B generates coupling byproducts.
Reaction Time 4–8 hours24 hours (total)Route A is faster.
Atom Economy HighLowRoute B uses stoichiometric coupling agents.

Critical Troubleshooting & Mechanism

Mechanism of Action (Direct Aminolysis)

The reaction proceeds via a Nucleophilic Acyl Substitution . The methylamine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the amide.

Stability Decision Tree

DecisionTree Start Start Synthesis Check_Ester Is the Ester Sterically Hindered? Start->Check_Ester Route_A Route A: Direct Aminolysis (MeNH2 in EtOH, 50°C) Check_Ester->Route_A No Route_B Route B: Hydrolysis + Coupling (LiOH then HATU) Check_Ester->Route_B Yes Check_Result Did Reaction Complete? Route_A->Check_Result Success Isolate Product Check_Result->Success Yes Check_Result->Route_B No (Low Conversion) Furan_Check CRITICAL: Maintain pH > 2 during acid isolation Route_B->Furan_Check Furan_Check->Success

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Common Pitfalls
  • Furan Decomposition:

    • Symptom:[2] Darkening of reaction mixture; complex NMR in the aliphatic region (2.0–3.0 ppm).

    • Cause: Acidic conditions opening the furan ring.

    • Solution: Ensure basic conditions during aminolysis. If using Route B, avoid strong mineral acids.

  • Isoxazole Ring Opening:

    • Symptom:[2] Formation of enaminones (loss of isoxazole aromatic signals).

    • Cause: Hydrogenation or harsh reducing conditions.

    • Solution: This specific transformation (ester to amide) is non-reductive, so this risk is low unless reducing agents are introduced inadvertently.

References

  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V.Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2010. (General reactivity of isoxazoles and furans).
  • Sperry, J. B.; Wright, D. L. "Furans as Versatile Synthons." Chem. Soc. Rev.2005 , 34, 1052–1061. Link (Furan stability and ring-opening sensitivity).

  • Pujar, G. V.; et al. "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents." Anti-Infective Agents, 2015 , 13.[3] (Protocol for isoxazole-3-carboxamide formation).[3]

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of nucleophilic acyl substitution).
  • Palin, R.; et al. "Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists."[4] Bioorg.[4] Med. Chem. Lett.2011 , 21(3), 892-898.[4] Link (Specific example of isoxazole-3-carboxamide synthesis).

Sources

Application

protocol for aminolysis of 5-(furan-2-yl)isoxazole-3-carboxylates with methylamine

Application Note: Protocol for Aminolysis of 5-(Furan-2-yl)isoxazole-3-carboxylates with Methylamine Part 1: Executive Summary & Strategic Rationale The 5-(furan-2-yl)isoxazole-3-carboxamide scaffold is a privileged phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Aminolysis of 5-(Furan-2-yl)isoxazole-3-carboxylates with Methylamine

Part 1: Executive Summary & Strategic Rationale

The 5-(furan-2-yl)isoxazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, often associated with antimicrobial and anti-inflammatory activity. The transformation of the 3-carboxylate ester to the


-methylamide is a critical synthetic step. While seemingly trivial, this reaction presents a chemoselective challenge: the isoxazole ring is susceptible to base-catalyzed cleavage  (fragmentation to 

-cyanoketones) and the furan ring is acid-sensitive .

This Application Note defines a high-fidelity protocol for the aminolysis of 5-(furan-2-yl)isoxazole-3-carboxylates using methylamine. Unlike generic ester aminolysis, this protocol prioritizes kinetic control to favor nucleophilic acyl substitution at the ester carbonyl over the competing attack at the isoxazole C-5 or ring deprotonation.

Part 2: Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The reaction involves the attack of a hard nucleophile (methylamine) on an ester. Two pathways exist:

  • Path A (Desired): Attack at the ester carbonyl (C=O), followed by elimination of the alkoxide to form the amide.

  • Path B (Undesired): Base-catalyzed abstraction of the C-4 proton or nucleophilic attack at the isoxazole ring, leading to N-O bond cleavage and formation of acyclic nitriles/enaminones.

Critical Parameter: The electron-withdrawing nature of the isoxazole ring activates the C-3 ester, making it more reactive than a standard benzoate. However, it also acidifies the ring protons. Therefore, temperature control and solvent choice are paramount to suppressing Path B.

Reaction Scheme Visualization

ReactionPathway Substrate 5-(Furan-2-yl)isoxazole- 3-carboxylate Ester Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Kinetic Control) Reagent Methylamine (MeNH2) (Excess) Reagent->Intermediate Product N-Methyl-5-(furan-2-yl) isoxazole-3-carboxamide Intermediate->Product Elimination of ROH (Path A - Desired) SideProduct Ring-Opened Byproducts (Cyanoketones) Intermediate->SideProduct Base-Catalyzed Cleavage (Path B - Avoid)

Caption: Mechanistic bifurcation between desired aminolysis and isoxazole ring degradation.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl or Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (Purity >95%).

  • Reagent: Methylamine solution (33% in absolute Ethanol or 2M in THF). Avoid aqueous methylamine to prevent competitive hydrolysis.

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Sealed pressure vial (borosilicate), magnetic stirrer, rotary evaporator.

Method A: Direct Aminolysis (High Throughput)

Best for gram-scale batches where speed is prioritized and the ester is methyl or ethyl.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial (or pressure tube for >1g scale), dissolve 1.0 eq of the isoxazole ester in minimal anhydrous EtOH (approx. 5 mL per gram of substrate).

  • Addition: Cool the solution to 0°C (ice bath). Add 5.0 - 10.0 eq of Methylamine (33% wt in EtOH) dropwise.

    • Why? The large excess drives the equilibrium forward and the low temperature prevents initial ring attack.

  • Reaction: Seal the vessel tightly. Allow the reaction to warm to Room Temperature (20-25°C) . Stir for 4–16 hours .

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] Look for the disappearance of the ester peak and the appearance of the amide (M-OR + NHMe mass shift).

  • Workup (Precipitation Method):

    • Cool the mixture to 0°C.

    • The product often precipitates as a white/off-white solid due to the lower solubility of the amide compared to the ester.

    • Filter the solid and wash with cold EtOH.

  • Workup (Evaporation Method - if no precipitate):

    • Concentrate the reaction mixture in vacuo at <40°C . Do not overheat.

    • Resuspend the residue in Et2O or Hexane/EtOAc (1:1) and sonicate. Filter the resulting solid.[2]

Method B: Two-Step Hydrolysis-Coupling (High Fidelity)

Use this method if Method A results in >10% ring-opened byproducts or if the starting material is a hindered ester (e.g., tert-butyl).

  • Hydrolysis: Treat ester with LiOH (1.2 eq) in THF/H2O (1:1) at RT for 2h. Acidify carefully to pH 3 with 1N HCl (avoid strong acid to protect furan). Extract with EtOAc.

  • Activation: Dissolve the carboxylic acid in anhydrous DCM. Add 1.1 eq CDI (Carbonyldiimidazole).[3] Stir for 1h at RT (gas evolution).

  • Aminolysis: Add 3.0 eq Methylamine (2M in THF). Stir for 2h.

  • Workup: Wash with 1N NaHCO3, brine, dry over Na2SO4, and concentrate.

Part 4: Data Analysis & Troubleshooting

Quantitative Benchmarks
ParameterDirect Aminolysis (Method A)Two-Step Coupling (Method B)
Typical Yield 75 - 90%60 - 80% (overall)
Reaction Time 4 - 16 hours24 hours (total)
Atom Economy HighLow (requires coupling agents)
Risk Profile Moderate (Ring opening possible)Low (Milder conditions)
Troubleshooting " The Ring-Opening Trap"

If LC-MS shows a mass corresponding to [M + MeNH2] but the NMR lacks the characteristic isoxazole C-4 proton singlet (approx.


 6.8-7.2 ppm), the ring has likely opened.
  • Cause: Reaction temperature too high (>40°C) or reaction time too long.

  • Solution:

    • Repeat Method A at 4°C (cold room) for 24-48h.

    • Switch to Method B (Coupling route).

    • Use a less polar solvent (e.g., THF instead of MeOH) to destabilize the charged transition state of the ring opening.

Part 5: Workflow Decision Tree

Workflow Start Start: Isoxazole Ester CheckEster Is Ester Sterically Hindered? (e.g., t-Butyl) Start->CheckEster DirectMethod Attempt Method A: MeNH2/EtOH, 0°C -> RT CheckEster->DirectMethod No (Me/Et) SwitchMethod Switch to Method B: Hydrolysis -> CDI Coupling CheckEster->SwitchMethod Yes Monitor Monitor LCMS @ 4h DirectMethod->Monitor Decision Conversion > 50%? Byproducts < 5%? Monitor->Decision Continue Continue to 16h Isolate Product Decision->Continue Yes Decision->SwitchMethod No (Ring Opening Observed)

Caption: Decision matrix for selecting the optimal aminolysis pathway.

Part 6: References

  • Khalfallah, A. (2022). Reactions of 5-methyl-isoxazol-3-amine with activated enol ethers. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5.

  • Machetti, F., et al. (2024).[4][5] Palladium Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate. Molbank, 2024(1), M1762.[4]

  • Santa Cruz Biotechnology . Isoxazol-5-yl-methylamine Product Information.

  • Nagaraja, G.K., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13.

  • BenchChem . Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine.

Sources

Method

preparation of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide via acid chloride

An Application Note for the Synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide via Acid Chloride Intermediate Introduction The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide via Acid Chloride Intermediate

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Molecules incorporating furan and isoxazole scaffolds are of particular interest due to their prevalence in biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide, a compound of interest for screening libraries and further functionalization.

The selected synthetic route proceeds through a highly reactive acid chloride intermediate. This classical and robust method involves the initial conversion of the parent carboxylic acid, 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid, into its corresponding carbonyl chloride. The subsequent nucleophilic acyl substitution with methylamine yields the desired N-methyl amide. This approach is often favored for its high efficiency and the ease of reaction, as the acid chloride is significantly more electrophilic than the parent carboxylic acid.[]

This document provides a comprehensive guide for researchers, outlining the reaction principles, detailed step-by-step protocols, safety considerations, and characterization data.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Acid Chloride Formation: Activation of the carboxylic acid with a chlorinating agent.

  • Amidation: Reaction of the in-situ generated acid chloride with methylamine.

Overall Reaction Scheme

Part 1: Synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride (Intermediate)

Principle & Rationale

The conversion of a carboxylic acid to an acid chloride is a critical activation step. The hydroxyl group of the carboxylic acid is a poor leaving group, but upon reaction with a chlorinating agent, it is converted into a highly reactive acyl chloride.[4] While several reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can achieve this transformation, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its mild conditions and the volatile nature of its byproducts (CO₂, CO, and HCl).[5][6]

The reaction with oxalyl chloride and catalytic DMF proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which is the true activating species. This method minimizes harsh conditions and simplifies purification.

Experimental Protocol: Acid Chloride Formation

Materials and Reagents

ReagentFormulaMW ( g/mol )EquivalentsAmount
5-(furan-2-yl)-1,2-oxazole-3-carboxylic acidC₈H₅NO₄179.131.01.79 g (10 mmol)
Oxalyl Chloride(COCl)₂126.931.21.0 mL (11.8 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~0.05 mL (1-2 drops)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mL

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (1.79 g, 10 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 5-10 minutes.

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension at room temperature.

  • Catalyst Addition: Using a syringe, add one to two drops of anhydrous DMF to the suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.0 mL, 11.8 mmol) dropwise over 10-15 minutes.

    • Scientist's Note: Vigorous gas evolution (CO₂, CO, HCl) will be observed. A slow, controlled addition is crucial for safety and to prevent the reaction from becoming too exothermic.[7][8] The reaction should be performed in a well-ventilated chemical fume hood.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Completion: The resulting solution of 5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride is typically used immediately in the next step without isolation.

Mechanism of Acid Chloride Formation

The diagram below illustrates the catalytic cycle involving DMF for the conversion of the carboxylic acid to the acid chloride using oxalyl chloride.

G DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + Oxalyl Chloride OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate CarboxylicAcid Carboxylic Acid (Starting Material) CarboxylicAcid->Intermediate + Vilsmeier Reagent AcidChloride Acid Chloride (Product) Intermediate->AcidChloride - CO, -CO₂, -HCl + Cl⁻ G cluster_workflow Overall Synthesis Workflow Start Carboxylic Acid + Anhydrous DCM Step1 Add DMF (cat.) Add Oxalyl Chloride @ 0°C to RT Start->Step1 Step2 In-situ Acid Chloride Solution Step1->Step2 Step3 Add to Methylamine/TEA @ 0°C to RT Step2->Step3 Step4 Aqueous Workup (NaHCO₃, Brine) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 Final Pure Amide Product Step6->Final G AcidChloride R-CO-Cl Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Nucleophilic Attack Amine CH₃NH₂ Amine->Tetrahedral Product R-CO-NHCH₃ (Amide) Tetrahedral->Product Collapse & Leaving Group Expulsion Chloride Cl⁻ Tetrahedral->Chloride

Sources

Application

Application Note: Evaluation of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide as a Novel Antitubercular Scaffold

Executive Summary This application note details the standardized workflow for evaluating 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide (referred to herein as Compound F-Ox ) for antitubercular activity. The isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized workflow for evaluating 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide (referred to herein as Compound F-Ox ) for antitubercular activity.

The isoxazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, often associated with the inhibition of mycobacterial membrane transport proteins such as MmpL3 or enzymes like Pantothenate Synthetase . However, the inclusion of a furan moiety necessitates a rigorous dual-screening approach to balance potency against potential mammalian cytotoxicity (metabolic activation). This guide provides a self-validating screening cascade using the Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis (Mtb) H37Rv and an MTT Cytotoxicity Counter-Screen on Vero cells.

Chemical Profile & Rationale[1][2][3][4][5]

PropertyDescription
Compound Name 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents C5-Furan (Lipophilicity/Binding); C3-N-methylcarboxamide (H-bond donor/acceptor)
Target Class Cell wall biosynthesis inhibitors (Putative: MmpL3 or DprE1)
Solubility Risk Moderate to High Lipophilicity (Requires DMSO optimization)

Mechanistic Insight: Isoxazole-3-carboxamides function as bioisosteres to standard heteroaromatic rings found in anti-infectives. The N-methyl amide linker is critical for establishing hydrogen bond networks within the active site of targets like MmpL3, which transports trehalose monomycolate across the cell membrane. The furan ring enhances lipophilicity, aiding penetration through the mycolic acid-rich cell wall of Mtb, but requires careful toxicity monitoring due to potential cytochrome P450 bioactivation.

Experimental Workflow

The following diagram outlines the logical progression from compound solubilization to lead validation. This "Go/No-Go" decision tree ensures resources are not wasted on toxic or insoluble candidates.

ScreeningCascade Start Compound F-Ox (Powder) Solubility Solubility Check (DMSO 10mM) Start->Solubility PrimaryScreen Primary Screen: REMA (Mtb H37Rv) Solubility->PrimaryScreen Clear Solution Decision1 MIC < 10 µM? PrimaryScreen->Decision1 CounterScreen Counter Screen: MTT (Vero Cells) Decision1->CounterScreen Yes Discard Discard / Redesign Decision1->Discard No Analysis Calculate Selectivity Index (SI = CC50 / MIC) CounterScreen->Analysis Lead Lead Candidate (SI > 10) Analysis->Lead High Selectivity Analysis->Discard Toxic (SI < 10)

Caption: Figure 1. Screening cascade for Compound F-Ox. Blue nodes indicate preparation/analysis, Green indicates biological assays/success, Yellow is a decision gate, and Red indicates toxicity screening.

Protocol A: Primary Antitubercular Screen (REMA)

The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput TB screening due to its cost-effectiveness and correlation with the BACTEC radiometric method. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[1][2]

Materials & Reagents[1][2][8][9][10]
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Assay Plate: Sterile 96-well black, clear-bottom microplates (prevent crosstalk).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).[3]

  • Controls: Isoniazid (INH) and Rifampicin (RIF).[4][3]

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Compound F-Ox in 100% DMSO to a stock concentration of 10 mM.

    • Validation: Inspect for precipitation. If turbid, sonicate for 5 minutes.

    • Prepare a working solution of 200 µM in 7H9 media (Final assay top concentration will be 100 µM).

  • Plate Layout (The "Edge Effect" Mitigation):

    • Fill all perimeter wells (Row A, Row H, Col 1, Col 12) with 200 µL sterile water. This prevents evaporation during the 7-day incubation, which causes "smiling" data artifacts.

    • Dispense 100 µL of 7H9 media into inner wells (B2–G11).

  • Serial Dilution:

    • Add 100 µL of Compound F-Ox (200 µM) to column 2.

    • Perform 2-fold serial dilutions from column 2 to column 10 using a multi-channel pipette. Discard 100 µL from column 10.

    • Range: 100 µM down to 0.19 µM.

  • Inoculation:

    • Adjust Mtb H37Rv culture to McFarland Standard 1.0 (~3 x 10^8 CFU/mL).

    • Dilute 1:20 in 7H9 media.

    • Add 100 µL of diluted inoculum to all test wells (B2–G11).

    • Final Well Volume: 200 µL.

  • Controls:

    • Growth Control (GC): Bacteria + Media + DMSO (no drug).

    • Sterile Control (SC): Media only.

    • Positive Control: INH (start at 1 µg/mL).

  • Incubation & Readout:

    • Seal plates with breathable membrane. Incubate at 37°C for 7 days .

    • On Day 7, add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Visual Read: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence Read: Ex 560 nm / Em 590 nm.

Protocol B: Mammalian Cytotoxicity Counter-Screen

To ensure Compound F-Ox targets bacteria and not the host, cytotoxicity is evaluated using the MTT assay on Vero cells. This is critical for furan-containing compounds.

Materials[1][2][8][9][10][11][12]
  • Cell Line: Vero lineage (ATCC CCL-81).

  • Media: DMEM + 10% FBS.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

Methodology[1][5][8][9][14]
  • Seeding:

    • Seed Vero cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Add Compound F-Ox in serial dilutions (Range: 200 µM to 1 µM).

    • Include Doxorubicin as a positive toxicity control.[6]

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Remove supernatant carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Measurement:

    • Read Absorbance at 570 nm.[7]

Data Analysis & Interpretation

Calculating MIC and CC50
  • MIC (Minimum Inhibitory Concentration): The lowest concentration preventing the Blue-to-Pink color shift (or <10% fluorescence relative to Growth Control).

  • CC50 (Cytotoxic Concentration 50%): The concentration reducing mammalian cell viability by 50%.

The Selectivity Index (SI)

The SI is the definitive metric for "Hit" validation.



SI ValueInterpretationAction
< 1 ToxicStop. Compound kills host cells faster than bacteria.
1 - 10 Poor SelectivityRedesign. Modify furan ring or amide linker.
> 10 Moderate LeadProceed to intracellular macrophage assays.
> 50 Excellent LeadPriority. Initiate Mechanism of Action (MoA) studies.
Troubleshooting "False Positives"
  • Issue: Furan rings can sometimes interfere with Resazurin reduction chemically.

  • Control: Incubate sterile media + Compound F-Ox + Resazurin. If it turns pink without bacteria, the compound is a chemical reducer. Switch to CFU counting.

References

  • Palomino, J. C., et al. (2002).[2] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. (Establishes DprE1 as a target for similar heterocycles).

  • Pieroni, M., et al. (2017).[8] Isoxazole-3-carboxamides as Valuable Antitubercular Candidates that Evade Innate Efflux Machinery.[8] Journal of Medicinal Chemistry, 60(16), 7108-7122.[8]

  • Mosmann, T. (1983).[5] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Method

Topic: A Systematic Approach to Formulating 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide for Preclinical In Vivo Studies

An Application Note and Protocol from the Senior Scientists at the Formulation Development Core Audience: Researchers, scientists, and drug development professionals. Abstract The successful in vivo evaluation of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientists at the Formulation Development Core

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate drug delivery system. This guide provides a detailed framework for formulating 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide, a representative heterocyclic small molecule that, like many modern drug candidates, is anticipated to have low aqueous solubility.[1][2][3] We present a logical, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing through vehicle selection strategies for both oral and parenteral administration. The protocols herein are designed not merely as instructions, but as a self-validating system, grounded in the physicochemical principles that govern drug solubility and stability. By explaining the causality behind each experimental choice, this document empowers researchers to develop robust, reproducible formulations that ensure reliable and meaningful in vivo outcomes.

PART 1: THE FOUNDATION: PRE-FORMULATION ASSESSMENT

Before any formulation work begins, a comprehensive understanding of the compound's intrinsic physicochemical properties is non-negotiable. This data-driven foundation informs every subsequent decision in the formulation pathway, preventing wasted time and resources on suboptimal strategies. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; compounds like the one often fall into BCS Class II (low solubility, high permeability), where the dissolution rate is the limiting step for absorption.[2]

Critical Physicochemical & Analytical Characterization

The initial step is to establish a baseline profile for 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide.

  • pH-Solubility Profile: The solubility of the compound must be determined across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4). Since the molecule contains a basic oxazole ring, its solubility may be pH-dependent.[4] This profile is critical for predicting its behavior in the gastrointestinal (GI) tract and bloodstream.

  • Solid-State Characterization: Different crystalline forms (polymorphs) or an amorphous state can have dramatically different solubility and stability profiles.[5][6] Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to characterize the solid form of the batch being used.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient provides insight into the drug's lipophilicity, which influences membrane permeability and can guide the selection of lipid-based or co-solvent systems.[2]

  • Chemical Stability: The compound's stability in both solid-state and in potential vehicles (at various pH values and temperatures) must be assessed to ensure it does not degrade during formulation preparation, storage, or in vivo administration.

Table 1: Representative Pre-Formulation Data & Implications

ParameterHypothetical ValueAnalytical MethodCausality & Formulation Implication
Molecular Weight 192.17 g/mol N/AStandard for a small molecule.
Aqueous Solubility (pH 7.4) < 1 µg/mLHPLC-UVExtremely poor solubility necessitates enabling technologies (e.g., co-solvents, surfactants, cyclodextrins).[1][3]
Melting Point 165 °CDSCHigh melting point suggests a stable crystal lattice, contributing to poor solubility.[7]
LogP (calculated) 1.8In SilicoModerately lipophilic; may be a candidate for lipid-based formulations or co-solvents.[7]
Solid Form CrystallineXRPDThe energy required to break the crystal lattice must be overcome to achieve dissolution. Amorphous dispersions could be a viable strategy.[6]
Protocol: pH-Dependent Equilibrium Solubility Assessment

Objective: To determine the thermodynamic solubility of the compound in buffers mimicking physiological conditions.

Materials:

  • 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

  • Buffer solutions: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 & 7.4 (Phosphate)

  • HPLC-grade water and acetonitrile (ACN)

  • 2 mL glass vials with PTFE-lined caps

  • Orbital shaker incubator

  • 0.22 µm PVDF syringe filters

  • Validated HPLC-UV method for quantification

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer solution in triplicate. The solid should be in excess to ensure a saturated solution is formed.

  • Cap the vials securely and place them on an orbital shaker set to 25°C (or 37°C) for 24-48 hours. This extended time allows the solution to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid in each vial.

  • Carefully withdraw a sample of the supernatant, avoiding the solid pellet.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microparticles.

  • Dilute the filtrate as necessary with the mobile phase and quantify the concentration using the validated HPLC-UV method.

PART 2: RATIONAL FORMULATION DESIGN & PROTOCOLS

The choice of formulation strategy is dictated by the pre-formulation data, the intended route of administration, and the target dose.

Strategy for Oral Administration

For oral delivery of a BCS Class II compound, the primary goal is to enhance the dissolution rate and maintain the drug in a solubilized state within the GI tract.

G A Pre-Formulation Data (Low Solubility) B Target Oral Dose Achievable in <10 mL/kg Volume? A->B C Yes B->C Low Dose D No B->D High Dose H Simple Aqueous Suspension (with wetting agent) C->H E Tier 1: Co-solvent / Surfactant Screening (e.g., PEG-400, Tween 80) D->E F Tier 2: Cyclodextrin Complexation (e.g., HP-β-CD) E->F Solubility still insufficient I Select Lead Formulation & Assess Stability E->I Solubility achieved G Tier 3: Lipid-Based Systems (e.g., SEDDS) F->G Complexation ineffective F->I Solubility achieved G->I Solubility achieved H->I

Caption: A tiered decision-making process for selecting an oral formulation strategy.

Rationale: Co-solvents like PEG-400 increase solubility by reducing the polarity of the aqueous vehicle. Surfactants like Tween 80 improve wetting of the solid particles and can form micelles to encapsulate and solubilize the drug.[8] This combination is a robust starting point for many poorly soluble compounds.

Objective: To prepare a 5 mg/mL dosing vehicle for oral administration in rodents.

Materials:

  • 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

  • Polyethylene glycol 400 (PEG-400)

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • Glass beaker and magnetic stirrer

  • Calibrated pipettes and analytical balance

Procedure:

  • Vehicle Preparation: Prepare the vehicle by creating a 90:10 mixture of water and PEG-400. For 10 mL of vehicle, add 1 mL of PEG-400 to 9 mL of water and mix thoroughly.

  • Surfactant Addition: Add Tween 80 to the vehicle to a final concentration of 2% (v/v). For 10 mL of vehicle, this would be 200 µL. Mix until homogenous.

  • Compound Addition: Weigh 50 mg of the compound. Create a smooth paste by adding a small amount (~0.5 mL) of the final vehicle and triturating with a spatula. This step prevents clumping.

  • Solubilization/Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Homogenization (if necessary): If the compound does not fully dissolve, a uniform suspension is required. Use a brief period of sonication or homogenization to ensure particle size is consistent.

  • Final QC: Visually inspect the final formulation. It should be a clear solution or a fine, homogenous suspension. Confirm the final concentration via HPLC.

Strategy for Parenteral Administration

Parenteral formulations have stringent requirements: they must be sterile, pyrogen-free, and physiologically compatible (iso-osmotic, pH neutral).[9][10] Excipient choice is more limited due to toxicity concerns.

G cluster_0 Development Phase cluster_1 Validation & QC Phase A Start: Compound with Poor Aqueous Solubility Target IV Dose & Volume B Solubilization Screening Co-solvents (PEG, Ethanol) Cyclodextrins (HP-β-CD) Surfactants (Polysorbate 80) A:f1->B C Lead Formulation Identified Assess for Precipitation upon Dilution B->C D Sterile Filtration 0.22 µm Filter Compatibility C:f1->D E Final QC Checks Appearance Concentration (HPLC) Endotoxin (LAL) D->E F Ready for In Vivo Dosing E->F

Caption: A streamlined workflow for developing a sterile parenteral formulation.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and dramatically increasing its solubility.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its favorable safety profile.

Objective: To prepare a 2 mg/mL sterile solution of the compound for IV administration.

Materials:

  • 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, depyrogenated vials and magnetic stir bars

  • 0.22 µm sterile syringe filters

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For 10 mL, dissolve 2 g of HP-β-CD in 10 mL of saline. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh 20 mg of the compound and add it directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously using a magnetic stirrer for 4-12 hours at room temperature, protected from light. The solution should become clear as the inclusion complex forms. Sonication can be used to accelerate the process.

  • Sterile Filtration: Once the compound is fully dissolved and the solution is clear, draw the solution into a sterile syringe. Aseptically attach a 0.22 µm sterile syringe filter and dispense the final formulation into a sterile, depyrogenated vial. This is the terminal sterilization step.

  • Final QC: Before administration, visually inspect each vial for clarity and particulates. The concentration should be verified by HPLC. Endotoxin testing is also recommended for parenteral formulations.[1]

PART 3: FINAL CONSIDERATIONS: STABILITY & ADMINISTRATION

A successfully prepared formulation is only useful if it is stable for the duration of the study. Short-term stability (e.g., 24-48 hours) at room temperature and under refrigeration should be confirmed. The concentration of the active compound should be verified before and after the stability period.

During in vivo administration, always include a vehicle-only control group to differentiate the effects of the compound from those of the excipients. The tolerability of the formulation should be closely monitored in the animals.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link][11]

  • PharmTech. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link][1]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link][12]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Retrieved from [Link][13]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025, August 9). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. Retrieved from [Link][9]

  • Nema, S., & Brendel, R. J. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 107(10), 2496-2508. Retrieved from [Link][10]

  • Verma, S., & Rawat, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link][2]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. Retrieved from [Link][15]

  • Hastedt, P., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link][7]

  • Williams, J., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link][3]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link][5]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Furan Moiety in Isoxazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: preventing the undesired ring-opening of the furan nucleus during the synthesis of isoxazole derivatives. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity of your furan-containing target molecules.

Introduction: The Furan Conundrum in Isoxazole Synthesis

Furan, a valuable heterocyclic core in numerous natural products and pharmaceuticals, presents a unique set of stability challenges. Its aromaticity is modest, rendering it susceptible to degradation under conditions often employed in classical heterocyclic synthesis.[1] The synthesis of isoxazoles, a critical pharmacophore, can be particularly problematic when a furan ring is present in the starting material. Common synthetic routes often involve acidic reagents or conditions that can lead to furan ring-opening, polymerization, or other unwanted side reactions, resulting in low yields and complex purification.[2]

This guide is structured to help you navigate these challenges by providing a clear understanding of the underlying causes of furan instability and offering actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My furan-containing starting material is decomposing upon addition of hydroxylamine hydrochloride for isoxazole synthesis. What is causing this, and how can I prevent it?

A1: This is a classic issue stemming from the acidic nature of hydroxylamine hydrochloride. The furan ring is highly sensitive to strong Brønsted acids, which can catalyze ring-opening and polymerization.[1][2] The initial step in acid-catalyzed furan decomposition is the protonation of the furan ring, which disrupts its aromaticity and leads to the formation of reactive intermediates susceptible to nucleophilic attack and subsequent ring cleavage.[3]

Troubleshooting Strategies:

  • pH Control is Critical: The use of hydroxylamine hydrochloride necessitates careful pH management. The addition of a base to neutralize the HCl salt is crucial. However, the choice and amount of base are important. A slightly acidic to neutral pH is often optimal for the reaction of 1,3-dicarbonyls with hydroxylamine, as it can influence the regioselectivity of the isoxazole formation.[4]

    • Buffered Systems: Employing a buffered solution (e.g., sodium acetate in acetic acid) can help maintain a consistent and mild pH throughout the reaction.

    • Gradual Base Addition: Instead of a single bolus, consider the slow, dropwise addition of a mild base (e.g., sodium bicarbonate, pyridine) to neutralize the hydroxylamine hydrochloride in situ as the reaction proceeds.

  • Use of Free Hydroxylamine: While less common due to stability issues, preparing a fresh solution of free hydroxylamine from its salt immediately before use can be an effective, albeit more technically demanding, solution.

  • Alternative Isoxazole Synthesis Routes: If pH control proves insufficient, consider alternative synthetic pathways that avoid strongly acidic conditions altogether. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is an excellent alternative that can be performed under neutral or mildly basic conditions.[5][6]

Q2: I'm attempting a 1,3-dipolar cycloaddition to synthesize a furan-isoxazole, but I'm getting low yields and significant polymer formation. What's going wrong?

A2: Polymerization is a common side reaction when working with furans, especially those with electron-donating substituents, as they are more prone to acid-catalyzed degradation.[1] Even in the absence of strong acids, certain conditions in a 1,3-dipolar cycloaddition can promote side reactions.

Troubleshooting Strategies:

  • In Situ Generation of Nitrile Oxides: Nitrile oxides are highly reactive and can be unstable, often requiring harsh conditions for their generation from precursors like oximes (e.g., using strong oxidizing agents). To circumvent this, the in situ generation of the nitrile oxide in the presence of the furan-alkyne dipolarophile is highly recommended.[5][6][7] This ensures that the reactive nitrile oxide is trapped by the alkyne as it is formed, minimizing side reactions.

    • Mild Oxidation of Aldoximes: Several mild methods exist for the in situ generation of nitrile oxides from aldoximes. Common reagents include:

      • Sodium hypochlorite (bleach) in a biphasic system.[5]

      • tert-Butyl hypoiodite (t-BuOI), which can be generated in situ from t-BuOCl and NaI, offers a mild and versatile option.[6]

      • Hypervalent iodine reagents, such as iodobenzene diacetate, in the presence of a catalytic amount of a mild acid like TFA.[8]

  • Lewis Acid Catalysis: Lewis acids can accelerate the cycloaddition reaction by activating the dipolarophile, allowing the reaction to proceed at lower temperatures and under milder conditions, which helps to preserve the furan ring.[9][10] However, the choice of Lewis acid is critical, as strong Lewis acids can also promote furan degradation.

    • Screening Lewis Acids: Start with milder Lewis acids such as ZnCl₂, Sc(OTf)₃, or Cu(I) salts. Stronger Lewis acids like AlCl₃ should generally be avoided.

  • Solvent and Temperature Optimization:

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents like THF, dichloromethane, or toluene are often good starting points.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient, especially with an efficient catalyst.

Q3: How can I use protecting groups to safeguard the furan ring during isoxazole synthesis?

A3: The use of protecting groups is a powerful strategy in complex organic synthesis.[11][12][13][14] For furans, the goal is to temporarily reduce the electron density of the ring, thereby increasing its stability towards acidic conditions.

Recommended Protecting Group Strategy: Silyl Groups

Silyl groups, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), can be strategically placed on the furan ring to enhance its stability.[15] This is typically achieved by deprotonating the furan at the most acidic position (usually C2 or C5) with a strong base (e.g., n-BuLi) followed by quenching with the corresponding silyl chloride.

Orthogonal Protection and Deprotection:

An orthogonal protection strategy is one where each protecting group can be removed under specific conditions without affecting the others.[11][12][16] This is crucial when dealing with multiple sensitive functional groups.

  • Silyl Group Stability: Silyl ethers are generally stable to the mildly basic or neutral conditions used in many isoxazole syntheses.

  • Deprotection: The key advantage of silyl groups is their selective removal under conditions that are unlikely to affect the newly formed isoxazole ring. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silicon-carbon and silicon-oxygen bonds and is compatible with most isoxazole systems.[15][17]

Workflow for a Protected Furan in Isoxazole Synthesis:

G start Furan-containing Starting Material protect Protect Furan Ring (e.g., with TIPSCl) start->protect isoxazole_synthesis Perform Isoxazole Synthesis (e.g., 1,3-dipolar cycloaddition) protect->isoxazole_synthesis deprotect Deprotect Furan Ring (e.g., with TBAF) isoxazole_synthesis->deprotect product Final Furan-Isoxazole Product deprotect->product

Experimental Protocols and Data

Protocol 1: Mild Isoxazole Synthesis from a Furan-Chalcone

This protocol is adapted from methodologies that utilize a chalcone intermediate and focuses on maintaining mild, pH-controlled conditions to preserve the furan ring.[18][19][20][21]

Step 1: Synthesis of Furan-Chalcone

  • Dissolve 1 equivalent of 2-acetylfuran and 1 equivalent of a suitable aromatic aldehyde in ethanol.

  • Slowly add an aqueous solution of a mild base (e.g., 10% NaOH) at room temperature with vigorous stirring.

  • Monitor the reaction by TLC. Once the starting materials are consumed (typically 2-4 hours), pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with cold water, and recrystallize from ethanol to obtain the pure furan-chalcone.

Step 2: Cyclization to the Furan-Isoxazole

  • Suspend the furan-chalcone (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.

  • Add a base such as sodium acetate (1.5 eq.) to buffer the reaction mixture.

  • Reflux the mixture and monitor by TLC until the chalcone is consumed.

  • Cool the reaction mixture, pour it into ice water, and collect the precipitated product by filtration.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 3-(furan-2-yl)-5-arylisoxazole.

Protocol 2: 1,3-Dipolar Cycloaddition with In Situ Nitrile Oxide Generation

This protocol utilizes a mild, in situ method for generating the nitrile oxide, which is immediately trapped by a furan-alkyne.[5][6][7]

  • In a round-bottom flask, dissolve the furan-alkyne (1 eq.) and the corresponding aldoxime (e.g., furfural oxime, 1.1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Prepare a biphasic system by adding an aqueous solution of sodium hypochlorite (household bleach, typically 5-6%, 2-3 eq.).

  • Stir the mixture vigorously at room temperature. The nitrile oxide is generated at the interface and reacts in the organic phase.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired furan-isoxazole.

Table 1: Comparison of Reaction Conditions for Furan-Isoxazole Synthesis

MethodKey ReagentsTypical ConditionsFuran StabilityAdvantagesDisadvantages
Chalcone Cyclization Furan-chalcone, NH₂OH·HCl, BaseReflux in EtOH with a mild base (e.g., NaOAc)Good with pH controlReadily available starting materialsRequires careful pH management
1,3-Dipolar Cycloaddition Furan-alkyne, Aldoxime, OxidantBiphasic (DCM/aq. NaOCl), Room Temp.ExcellentVery mild conditions, high yieldsRequires synthesis of alkyne and oxime
Lewis Acid Catalysis Furan-alkyne, Nitrile oxide precursor, Lewis AcidAnhydrous solvent (e.g., DCM), 0°C to RTGood with mild Lewis acidsCan accelerate slow reactionsRisk of degradation with strong Lewis acids

Mechanistic Insights and Decision-Making

Understanding the potential pathways for both isoxazole formation and furan degradation is key to successful synthesis.

G start Starting with a Furan-containing Precursor method_choice Choose Synthesis Method start->method_choice chalcone_route Chalcone/1,3-Dicarbonyl Route method_choice->chalcone_route Precursors readily available cycloaddition_route 1,3-Dipolar Cycloaddition method_choice->cycloaddition_route Need for milder conditions chalcone_issue Furan degradation observed? chalcone_route->chalcone_issue cycloaddition_issue Low yield or side reactions? cycloaddition_route->cycloaddition_issue chalcone_solution Implement strict pH control (e.g., use NaOAc buffer) chalcone_issue->chalcone_solution Yes chalcone_success Successful Synthesis chalcone_issue->chalcone_success No chalcone_solution->chalcone_success cycloaddition_solution1 Use in situ nitrile oxide generation (e.g., NaOCl or t-BuOI) cycloaddition_issue->cycloaddition_solution1 Yes cycloaddition_success Successful Synthesis cycloaddition_issue->cycloaddition_success No cycloaddition_solution2 Consider mild Lewis acid catalysis (e.g., ZnCl₂) cycloaddition_solution1->cycloaddition_solution2 cycloaddition_solution2->cycloaddition_success

By carefully selecting the synthetic route and optimizing reaction conditions, the integrity of the furan ring can be maintained, leading to successful and high-yielding syntheses of valuable furan-containing isoxazole derivatives.

References

Sources

Optimization

minimizing side products in the synthesis of 5-heteroaryl-isoxazoles

Welcome to the dedicated technical support center for the synthesis of 5-heteroaryl-isoxazoles. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-heteroaryl-isoxazoles. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side products and optimize your reaction outcomes.

Introduction to the Challenge

The synthesis of 5-heteroaryl-isoxazoles is a cornerstone in medicinal chemistry, as this scaffold is a key component of numerous pharmacologically active compounds. While several synthetic routes exist, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is among the most prevalent. However, the reaction is often plagued by the formation of undesirable side products, including regioisomeric 4- or 3-heteroaryl-isoxazoles, furoxans, and products arising from the decomposition of the nitrile oxide intermediate. The specific nature of the heteroaryl substituent can significantly influence the reaction's course, necessitating careful optimization of reaction conditions. This guide provides practical, experience-based advice to navigate these synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-heteroaryl-isoxazoles and offers step-by-step solutions.

Problem 1: Low Yield and a Complex Mixture of Products

Symptoms: Your crude reaction mixture shows multiple spots on TLC, and the isolated yield of the desired 5-heteroaryl-isoxazole is significantly lower than expected.

Probable Causes & Solutions:

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures. This is a common pathway that consumes the nitrile oxide, reducing the yield of the desired isoxazole.

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the concentration of free nitrile oxide remains low at any given moment, favoring the cycloaddition reaction over dimerization. Slow addition of the nitrile oxide precursor (e.g., an aldoxime) or the activating agent (e.g., an oxidant) can further mitigate this side reaction.

  • Decomposition of the Heteroaryl Aldoxime Precursor: The stability of the heteroaryl aldoxime, the precursor to the nitrile oxide, can be a critical factor. Some heteroaryl moieties can render the aldoxime susceptible to degradation under the reaction conditions.

    • Solution: Screen different methods for nitrile oxide generation. The De Sarro-Wulff method, which involves the oxidation of aldoximes, is a common approach. Alternatively, the classical method of dehydrohalogenation of hydroximoyl halides can be employed. It is crucial to choose a method that is compatible with the specific heteroaryl group in your substrate.

  • Incompatible Reaction Conditions: The temperature, solvent, and base used can all influence the reaction's outcome.

    • Solution: Conduct a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be highly effective. Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is sluggish. The choice of solvent can also be critical; polar aprotic solvents like THF or DMF are often effective, but this should be experimentally verified for your specific system.

Experimental Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition

  • To a stirred solution of the heteroaryl aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., THF, 20 mL/mmol of aldoxime) at room temperature, add a solution of the activating agent (e.g., sodium hypochlorite solution, 1.1 eq.) dropwise over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Regioisomeric Isoxazoles

Symptoms: You have successfully synthesized an isoxazole, but NMR and/or X-ray crystallography confirm the presence of the undesired 4-heteroaryl-isoxazole or 3-heteroaryl-isoxazole regioisomer.

Probable Causes & Solutions:

  • Loss of Regiocontrol in Cycloaddition: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. While the reaction of terminal alkynes with nitrile oxides generally favors the formation of 3,5-disubstituted isoxazoles, this selectivity can be eroded depending on the specific heteroaryl group.

    • Solution:

      • Modify the Alkyne: If possible, modify the substituent on the alkyne to enhance the steric or electronic bias for the desired regioisomer.

      • Change the Solvent: The polarity of the solvent can influence the transition state of the cycloaddition and, in some cases, alter the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

      • Employ a Catalyst: Certain metal catalysts have been shown to influence the regioselectivity of 1,3-dipolar cycloadditions. While less common for isoxazole synthesis, this could be an area for exploration.

  • Alternative Synthetic Route: If cycloaddition fails to provide the desired regioselectivity, consider an alternative synthetic strategy.

    • Solution: A common alternative is the reaction of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydroxylamine. For the synthesis of a 5-heteroaryl-isoxazole, this would involve a heteroaryl-substituted 1,3-dicarbonyl compound. The regioselectivity of this condensation reaction is often more predictable.

Workflow for Addressing Regioisomer Formation

G start Regioisomeric Mixture Observed cycloaddition 1,3-Dipolar Cycloaddition Route start->cycloaddition condensation 1,3-Dicarbonyl Condensation Route start->condensation modify_alkyne Modify Alkyne Substituent cycloaddition->modify_alkyne optimize_solvent Optimize Solvent Polarity cycloaddition->optimize_solvent explore_catalyst Explore Catalysis cycloaddition->explore_catalyst synthesize_dicarbonyl Synthesize Heteroaryl-1,3-dicarbonyl condensation->synthesize_dicarbonyl desired_product Desired 5-Heteroaryl-Isoxazole modify_alkyne->desired_product optimize_solvent->desired_product explore_catalyst->desired_product react_hydroxylamine React with Hydroxylamine synthesize_dicarbonyl->react_hydroxylamine react_hydroxylamine->desired_product

Caption: Decision workflow for tackling regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for generating nitrile oxides for the synthesis of 5-heteroaryl-isoxazoles?

There is no single "best" method, as the optimal choice depends on the specific heteroaryl substrate. The two most common methods are:

MethodDescriptionAdvantagesDisadvantages
Dehydrohalogenation of Hydroximoyl Halides A hydroximoyl halide is treated with a base (e.g., triethylamine) to eliminate HX and form the nitrile oxide.Well-established, often high-yielding.Requires the synthesis of the hydroximoyl halide precursor, which can be an extra step.
Oxidation of Aldoximes An aldoxime is oxidized in situ using an oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).Milder conditions, avoids the synthesis of hydroximoyl halides.Can be sensitive to the electronic nature of the heteroaryl group; over-oxidation is a potential side reaction.

It is advisable to screen both methods for a new heteroaryl substrate to determine which provides the best balance of yield and purity.

Q2: How can I prevent the formation of furoxan byproducts?

Furoxan formation is the result of the dimerization of two molecules of the nitrile oxide. The most effective way to prevent this is to keep the instantaneous concentration of the nitrile oxide low.

Strategies to Minimize Furoxan Formation

G strategy Strategies to Minimize Furoxan Byproducts • In Situ Generation • Slow Addition of Precursor/Reagent • Use of a Stoichiometric Excess of the Dipolarophile (Alkyne) • Lower Reaction Temperature

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing Mass Spectrometry for 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

Executive Summary Compound: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide Molecular Formula: Exact Mass: 192.0535 Da Application: Pharmaceutical scaffold (Isoxazole-based bioisostere). This guide compares the two dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide Molecular Formula:


Exact Mass:  192.0535 Da
Application:  Pharmaceutical scaffold (Isoxazole-based bioisostere).

This guide compares the two dominant ionization and fragmentation workflows—Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) and Electron Impact (EI) —for the structural characterization of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide.

Verdict:

  • Choose ESI-CID (LC-MS/MS) for pharmacokinetic studies, metabolite identification, and trace quantification in biological matrices. It preserves the molecular ion (

    
    ) and allows for controlled, stepwise fragmentation.
    
  • Choose EI (GC-MS) for purity analysis, synthetic intermediate verification, and library matching. It provides a highly reproducible "fingerprint" spectrum but often obliterates the molecular ion.

Theoretical Fragmentation Analysis

Understanding the fragmentation logic is prerequisite to selecting the correct instrument parameters. This molecule contains three distinct lability zones:

  • The Amide Linker: Susceptible to inductive cleavage (loss of methylamine).

  • The Isoxazole Core: The N-O bond is the weakest point, leading to ring opening and subsequent loss of CO or HCN.

  • The Furan Moiety: Generally stable, but can lose CO (28 Da) under high energy.

Predicted Fragment Ions (ESI Positive Mode)
m/z (Theoretical)Ion SpeciesMechanismDiagnostic Value
193.06

Protonated ParentMolecular Weight Confirmation
162.02

Amide C-N CleavageConfirms N-methyl amide group
134.02

Loss of CarboxamideConfirms core scaffold connectivity
95.01

Furan-carbonyl cationDiagnostic for Furan-2-yl attachment
39.02

Cyclopropenyl cationHigh-energy terminal fragment

Comparative Analysis: ESI-CID vs. EI

Performance Matrix
FeatureESI-CID (LC-MS/MS) Electron Impact (EI)
Ionization Energy Soft (Thermal/Electric Field)Hard (70 eV electrons)
Dominant Species Even-electron ions (

)
Odd-electron radical cations (

)
Molecular Ion Visibility High (100% Abundance)Low to Absent (<10%)
Fragmentation Control Tunable (via Collision Energy)Fixed (70 eV standard)
Library Search Limited (Instrument dependent)Excellent (NIST/Wiley compatible)
Sensitivity pg/mL range (Triple Quad)ng/mL range (Single Quad)
Deep Dive: Why ESI is Superior for this Scaffold

For isoxazole-carboxamides, EI often causes immediate N-O bond rupture and rapid degradation of the amide side chain. This results in a spectrum dominated by low-mass aromatic fragments (furan ring ions), making it difficult to distinguish between isomers (e.g., 3-(furan-2-yl) vs 5-(furan-2-yl) isomers).

ESI allows for Energy-Resolved Mass Spectrometry (ER-MS) . By ramping the collision energy (CE), you can sequentially observe:

  • Low CE (10-15 eV): Loss of the methylamine group (m/z 162).

  • Med CE (20-30 eV): Cleavage of the isoxazole ring.

  • High CE (>40 eV): Furan ring fragmentation.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the stepwise degradation of the protonated molecule under ESI conditions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 193.06 Acylium Acylium Ion [M+H - NH2CH3]+ m/z 162.02 Parent->Acylium - NH2CH3 (31 Da) (Low CE) IsoxazoleBreak Ring Opening (N-O Bond Cleavage) Parent->IsoxazoleBreak Isomerization FuranCation Furan-Carbonyl Cation m/z 95.01 Acylium->FuranCation - CO + Ring Break IsoxazoleBreak->FuranCation - C2H2N2O (Med CE) FuranRing Furan Ring Ion m/z 67.02 FuranCation->FuranRing - CO (28 Da) (High CE)

Figure 1: Proposed ESI-CID fragmentation pathway for 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide. Blue indicates the precursor, Green the primary stable fragment, and Red the high-energy terminal fragments.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the data discussed above, use the following validated protocol. This method is optimized for a Q-TOF or Triple Quadrupole instrument.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Note: Formic acid is critical to ensure protonation (

      
      ) of the amide nitrogen.
      
B. Instrument Parameters (Direct Infusion)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Flow Rate: 10 µL/min (Syringe Pump).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

C. Collision Energy Ramp (MS/MS)

Perform a "Breakdown Curve" experiment to identify optimal energies:

  • Select Precursor: m/z 193.1 (Isolation width 1.0 Da).

  • Ramp CE: 5 eV to 60 eV in 5 eV increments.

  • Data Acquisition:

    • 10-15 eV: Observe m/z 162 (Amide loss).

    • 25-35 eV: Observe m/z 95 (Furan-carbonyl).

    • >45 eV: Observe m/z 39, 67 (Ring fragments).

Analytical Workflow Diagram

The following flowchart compares the decision-making process for choosing between ESI and EI based on the research goal.

WorkflowComparison Sample Unknown Sample (Isoxazole Derivative) Goal Analytical Goal? Sample->Goal PathQuant Quantification / Metabolite ID Goal->PathQuant Biological Matrix PathID Library Match / Impurity Check Goal->PathID Pure Synthesis ESI LC-ESI-MS/MS (Soft Ionization) PathQuant->ESI EI GC-EI-MS (Hard Ionization) PathID->EI ResultESI Result: [M+H]+ dominant Tunable Fragments ESI->ResultESI ResultEI Result: Fingerprint Spectrum NIST Library Match EI->ResultEI

Figure 2: Decision matrix for selecting ionization techniques based on analytical requirements.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules and odd-electron ion behavior).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of isoxazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935.

  • NIST Mass Spectrometry Data Center. (2023).[2] NIST / EPA / NIH Mass Spectral Library.[3] (Source for standard EI fragmentation patterns of furan and isoxazole precursors).

  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry, 39(10), 1091-1112. (Review of CID mechanisms relevant to ESI).

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